1-(3,5-Difluorophenyl)ethanamine hydrochloride
Overview
Description
1-(3,5-Difluorophenyl)ethanamine hydrochloride is a chemical compound with the CAS Number: 321318-11-0 . It has a molecular weight of 193.62 . The compound is solid in physical form and is typically stored at room temperature in an inert atmosphere .
Molecular Structure Analysis
The molecular formula of 1-(3,5-Difluorophenyl)ethanamine hydrochloride is C8H10ClF2N . The InChI code is 1S/C8H9F2N.ClH/c1-5(11)6-2-7(9)4-8(10)3-6;/h2-5H,11H2,1H3;1H . The compound has a rotatable bond count of 1 .Physical And Chemical Properties Analysis
1-(3,5-Difluorophenyl)ethanamine hydrochloride has a molecular weight of 193.62 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound has a topological polar surface area of 26 Ų . It has a heavy atom count of 12 .Scientific Research Applications
Multifunctional Biocide Properties
1-(3,5-Difluorophenyl)ethanamine hydrochloride has been studied for its multifunctional biocide properties. It exhibits broad-spectrum activity against bacteria, fungi, and algae, and has been registered for use in various recirculating cooling water systems. This compound demonstrates not only biocidal properties but also biofilm and corrosion inhibition capabilities, making it a versatile agent in industrial applications (Walter & Cooke, 1997).
Synthesis and Antiamoebic Activity
Research has been conducted on the synthesis of chalcones bearing an N-substituted ethanamine tail, involving 1-(3,5-Difluorophenyl)ethanamine hydrochloride. These synthesized compounds were tested for their antiamoebic activity against strains of Entamoeba histolytica. Some of these compounds showed promising results, surpassing the effectiveness of the standard drug metronidazole (Zaidi et al., 2015).
Enzymatic Process Development for Chiral Intermediates
In the pharmaceutical industry, 1-(3,5-Difluorophenyl)ethanamine hydrochloride has been pivotal in developing an enzymatic process for the preparation of chiral intermediates. One such example is its use in synthesizing Ticagrelor, a medication for treating acute coronary syndromes. This process demonstrated high efficiency, high product purity, and suitability for industrial applications, highlighting the compound's importance in pharmaceutical synthesis (Guo et al., 2017).
Safety and Hazards
properties
IUPAC Name |
1-(3,5-difluorophenyl)ethanamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N.ClH/c1-5(11)6-2-7(9)4-8(10)3-6;/h2-5H,11H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSKNBJOMVKILCE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)F)F)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClF2N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Difluorophenyl)ethanamine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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